Cas no 63751-90-6 (1,2-Cyclopropanedicarboxylic acid, 1-chloro-)

1,2-Cyclopropanedicarboxylic acid, 1-chloro-, is a specialized cyclic dicarboxylic acid derivative featuring a reactive chloro substituent. This compound is of interest in synthetic organic chemistry due to its strained cyclopropane ring and bifunctional carboxyl groups, which enable diverse reactivity in ring-opening and cross-coupling reactions. The presence of the chloro group enhances its utility as a versatile intermediate for further functionalization, including nucleophilic substitution or metal-catalyzed transformations. Its structural rigidity and polar functional groups also make it a potential candidate for designing pharmacophores or chelating agents. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal purity for research applications.
1,2-Cyclopropanedicarboxylic acid, 1-chloro- structure
63751-90-6 structure
商品名:1,2-Cyclopropanedicarboxylic acid, 1-chloro-
CAS番号:63751-90-6
MF:C5H5O4Cl
メガワット:164.544
MDL:MFCD24512926
CID:4090879
PubChem ID:22378361

1,2-Cyclopropanedicarboxylic acid, 1-chloro- 化学的及び物理的性質

名前と識別子

    • 1,2-Cyclopropanedicarboxylic acid, 1-chloro-
    • 63751-90-6
    • 1-Chloro-1,2-cyclopropanedicarboxylic acid
    • MFCD24512926
    • 1-chlorocyclopropane-1,2-dicarboxylic acid
    • SCHEMBL9018584
    • MDL: MFCD24512926
    • インチ: InChI=1S/C5H5ClO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1H2,(H,7,8)(H,9,10)
    • InChIKey: MWANFLQBKJMGKL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 163.9876363g/mol
  • どういたいしつりょう: 163.9876363g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

1,2-Cyclopropanedicarboxylic acid, 1-chloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-45262516-1.0g
1-CHLOROCYCLOPROPANE-1,2-DICARBOXYLIC ACID
63751-90-6 95%
1.0g
$0.0 2023-01-01
abcr
AB275101-1g
1-Chloro-1,2-cyclopropanedicarboxylic acid; .
63751-90-6
1g
€690.00 2025-02-17
abcr
AB275101-1 g
1-Chloro-1,2-cyclopropanedicarboxylic acid; .
63751-90-6
1g
€690.00 2023-04-26

1,2-Cyclopropanedicarboxylic acid, 1-chloro- 関連文献

1,2-Cyclopropanedicarboxylic acid, 1-chloro-に関する追加情報

1,2-Cyclopropanedicarboxylic acid, 1-chloro- (CAS No. 63751-90-6): An Overview

1,2-Cyclopropanedicarboxylic acid, 1-chloro- (CAS No. 63751-90-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique cyclopropane ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties. This article provides a comprehensive overview of the compound, including its synthesis, applications, and recent research developments.

Synthesis and Structure

The synthesis of 1,2-cyclopropanedicarboxylic acid, 1-chloro- typically involves the cyclization of a linear precursor followed by functional group modifications. One common approach is the ring-closing metathesis (RCM) of an appropriately substituted diene followed by oxidation to introduce the carboxylic acid groups. The chlorine atom can be introduced through various halogenation reactions, such as the reaction of a cyclopropane derivative with chlorine gas or a chlorinating agent like N-chlorosuccinimide (NCS).

The molecular structure of 1,2-cyclopropanedicarboxylic acid, 1-chloro- is characterized by a three-membered cyclopropane ring with two carboxylic acid groups attached to adjacent carbon atoms and a chlorine atom on one of these carbons. The cyclopropane ring's inherent strain and the presence of the chlorine atom contribute to its reactivity and potential for forming stable complexes with various metal ions.

Applications in Chemistry and Biochemistry

1,2-Cyclopropanedicarboxylic acid, 1-chloro- has found applications in various areas of chemistry and biochemistry due to its unique structural features. In organic synthesis, it serves as a valuable building block for constructing more complex molecules. Its cyclopropane ring can undergo ring-opening reactions under specific conditions, making it useful in the synthesis of linear or cyclic compounds with diverse functionalities.

In biochemistry, 1,2-cyclopropanedicarboxylic acid, 1-chloro- has been explored for its potential as a precursor for bioactive molecules. The presence of the chlorine atom can influence the compound's biological activity by affecting its lipophilicity and interaction with biological targets. Recent studies have shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties.

Pharmaceutical Research

The pharmaceutical industry has shown increasing interest in 1,2-cyclopropanedicarboxylic acid, 1-chloro- due to its potential as a lead compound for drug development. Researchers have synthesized various derivatives by modifying the carboxylic acid groups or introducing additional functional groups to enhance specific biological activities. For instance, esterification or amide formation can improve the compound's solubility and stability in biological environments.

Clinical trials involving derivatives of 1,2-cyclopropanedicarboxylic acid, 1-chloro- have shown promising results in treating certain types of cancer and microbial infections. The unique structural features of this compound allow it to interact with specific protein targets involved in disease pathways, potentially leading to more targeted and effective therapies.

Recent Research Developments

The latest research on 1,2-cyclopropanedicarboxylic acid, 1-chloro- has focused on understanding its mechanism of action at the molecular level. Advanced spectroscopic techniques such as NMR and X-ray crystallography have provided detailed insights into its conformational dynamics and interactions with biological targets. These studies have revealed that the cyclopropane ring's strain energy plays a crucial role in modulating its biological activity.

In addition to its direct applications in drug development, 1,2-cyclopropanedicarboxylic acid, 1-chloro- has also been used as a tool compound in chemical biology research. Its ability to form stable complexes with metal ions makes it useful for studying metal-protein interactions and developing new metal-based therapeutic agents.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 1,2-cyclopropanedicarboxylic acid, 1-chloro- is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. Researchers should use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound to prevent skin contact or inhalation.

In conclusion, 1,2-cyclopropanedicarboxylic acid, 1-chloro- (CAS No. 63751-90-6) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an attractive candidate for further research and development in organic synthesis, biochemistry, and pharmaceuticals. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding of chemical biology and drug discovery.

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Amadis Chemical Company Limited
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